N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also has an amino group (-NH2), a carboxamide group (-CONH2), and a tert-butyl group (C(CH3)3). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The compound has two stereocenters, which means it can exist in multiple stereoisomers. The configuration of these stereocenters (R or S) can be determined using the Cahn-Ingold-Prelog rules . The compound’s structure can be further analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the carboxamide group could undergo hydrolysis or condensation reactions . The indene group could also participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and carboxamide groups could enhance the compound’s solubility in polar solvents . The compound’s optical activity could also be analyzed, as compounds with stereocenters can rotate plane-polarized light .Scientific Research Applications
Synthesis and Biological Activities
Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized, leading to a range of derivatives with potential antitumor and antimicrobial activities. The synthesis pathways also yielded substituted pyridine derivatives, bipyrazoles, and other heterocyclic compounds, indicating a diverse chemical utility that could extend to similar compounds like the one mentioned (Riyadh, 2011).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential therapeutic applications of such compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Synthetic Methodologies
Practical Synthesis : A practical synthesis involving stereoselective addition to a ketene was described for the synthesis of a neuropeptide Y antagonist. This study demonstrates the synthetic challenges and solutions in creating complex molecules, which may be relevant to synthesizing the given compound (Iida et al., 2005).
One-Pot Synthesis : Efficient synthesis methodologies for pyrazole derivatives were reported, including a one-pot two-step sequential methodology. Such approaches could potentially be adapted for the synthesis of the compound , highlighting the importance of innovative synthetic techniques in producing complex molecules (da Silva et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-tert-butyl-1-methylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-18(2,3)16-13(10-22(4)21-16)17(23)20-14-9-11-7-5-6-8-12(11)15(14)19;/h5-8,10,14-15H,9,19H2,1-4H3,(H,20,23);1H/t14-,15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPQZLEMPTHFM-CTHHTMFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1C(=O)NC2CC3=CC=CC=C3C2N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN(C=C1C(=O)N[C@@H]2CC3=CC=CC=C3[C@H]2N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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